
Senecivernine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Senecivernine involves complex biochemical processes. Pyrrolizidine alkaloids, the class of compounds to which this compound belongs, are produced in nearly 3% of flowering plants, most of which belong to the Asteraceae and Boraginaceae families . The first steps of this pathway are highly conserved, but the diversification of secondarily derived pyrrolizidine alkaloids is extremely plastic .Molecular Structure Analysis
This compound has a molecular formula of C18H25NO5 . Its average mass is 335.395 Da and its monoisotopic mass is 335.173279 Da . The structure of this compound includes 5 defined stereocenters .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The latest advances in the extraction and analysis of this class of alkaloids are summarized in a review, with special emphasis on chromatographic-based analysis and determinations in food .Applications De Recherche Scientifique
Recherche pharmacologique
La Senecivernine est étudiée pour ses propriétés pharmacologiques, en particulier ses effets hépatotoxiques. C'est un alcaloïde pyrrolizidinique présent dans certaines plantes et qui a fait l'objet d'études de toxicité en raison de ses risques potentiels pour la santé . La recherche dans ce domaine vise à comprendre les voies métaboliques du composé et ses implications pour la santé du foie.
Applications agricoles
En agriculture, le rôle de la this compound est exploré dans le contexte des mécanismes de défense des plantes contre les herbivores. Sa présence dans certaines plantes peut décourager le pâturage en raison de ses propriétés toxiques, ce qui peut être mis à profit pour protéger les cultures des ravageurs .
Sciences de l'environnement
L'impact de la this compound sur les systèmes environnementaux est un autre domaine d'intérêt. Des études examinent comment ce composé, en tant que toxine naturelle, interagit avec et affecte les écosystèmes, en particulier son déplacement à travers les chaînes alimentaires et son accumulation potentielle dans la faune .
Utilisation industrielle
La this compound est utilisée dans le développement de méthodes analytiques pour le contrôle de la qualité dans l'industrie pharmaceutique. Elle sert d'étalon de référence pour identifier les impuretés et évaluer le potentiel génotoxique des substances .
Applications biotechnologiques
En biotechnologie, la this compound est examinée pour son utilisation potentielle dans la recherche en protéomique. Sa structure chimique et ses propriétés sont analysées pour comprendre ses interactions avec les protéines et autres molécules biologiques .
Analyse chimique
Les propriétés chimiques uniques du composé, telles que le fait d'être un oxyde d'amine tertiaire et une lactone macrocyclique, en font un sujet d'intérêt en analyse chimique. Les chercheurs étudient sa réactivité et son comportement dans diverses conditions pour développer de nouvelles techniques analytiques .
Sécurité alimentaire
La this compound est surveillée dans les produits alimentaires en raison de sa nature toxique. La recherche dans ce domaine se concentre sur la détection de sa présence dans les aliments tels que les tisanes et le miel, l'évaluation des risques qu'elle présente pour les consommateurs et l'établissement de normes réglementaires .
Chimie médicinale
En chimie médicinale, l'accent est mis sur la compréhension de la relation structure-activité de la this compound. Son profil toxicologique est crucial pour la conception de médicaments plus sûrs et pour la synthèse de nouveaux composés à toxicité réduite .
Mécanisme D'action
Target of Action
Senecivernine is a pyrrolizidine alkaloid isolated from Senecio species Like other pyrrolizidine alkaloids, it is known to have a toxic effect when ingested .
Mode of Action
It is known to exhibit weakly mutagenic activity . This suggests that it may interact with DNA or other genetic material, leading to mutations.
Biochemical Pathways
This compound, like other pyrrolizidine alkaloids, is part of a complex biochemical pathway. The first steps of this pathway are highly conserved, involving the synthesis of a common pyrrolizidine alkaloid backbone structure . This structure is then modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process results in a complex bouquet of structurally related substances .
Pharmacokinetics
It is known that after oral ingestion, pyrrolizidine alkaloids like senecionine are absorbed from the gastrointestinal tract and metabolized in the liver via three pathways: n-oxidation, oxidation, and ester hydrolysis
Result of Action
The ingestion of this compound can lead to both liver and DNA damage . In large quantities, ingestion can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . Chronic exposure can lead to symptoms such as weakness, portal hypertension, and cirrhosis .
Action Environment
The action of this compound, like other pyrrolizidine alkaloids, is influenced by environmental factors. These alkaloids form a powerful defense mechanism against herbivores . The qualitative and quantitative composition of the pyrrolizidine alkaloid pattern is a dynamic and sensitive equilibrium between a number of interacting processes, including the rate of de-novo synthesis, long-distance translocation, efficiency of transformations, allocation in the plant, and efficiency and tissue selectivity of vacuolar storage .
Analyse Biochimique
Biochemical Properties
Senecivernine is involved in biochemical reactions that contribute to the plant’s defense mechanism . The biosynthesis of this compound involves the enzyme homospermidine synthase, which is responsible for the synthesis of the first specific intermediate . The diversification of this compound, like other pyrrolizidine alkaloids, is extremely plastic, suggesting a high level of adaptability in its biochemical interactions .
Cellular Effects
This compound exhibits weak mutagenic activity . It is toxic when ingested and can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . It can also induce DNA damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is metabolized to its active form after ingestion . The molecule undergoes specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations, resulting in a complex bouquet of structurally related substances .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not undergo significant turnover during a complete growth cycle of about two weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In large quantities, ingestion can lead to critical illness, including convulsions and death . Studies in rodents have shown an LD50 of 65 mg/kg .
Metabolic Pathways
This compound is involved in the biosynthesis pathway of pyrrolizidine alkaloids . The first steps of this pathway are highly conserved, involving the enzyme homospermidine synthase .
Transport and Distribution
It is known that this compound is absorbed from the gastrointestinal tract after oral ingestion .
Propriétés
IUPAC Name |
7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOSFVUPTUYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72755-25-0 | |
| Record name | Senecivernine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




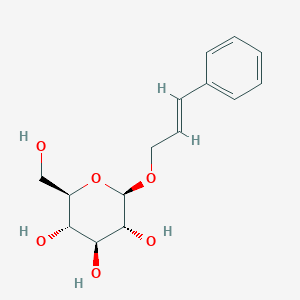

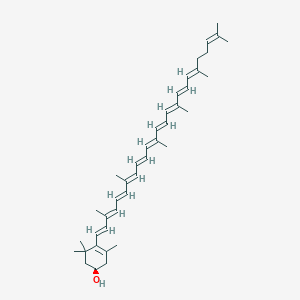

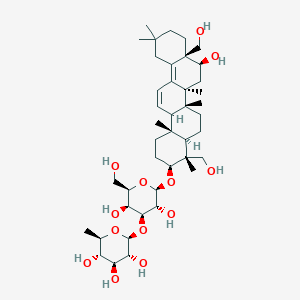

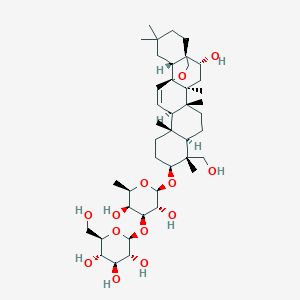

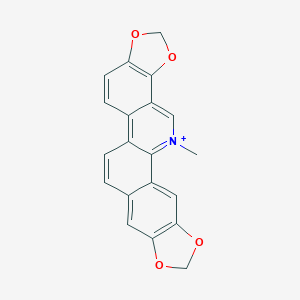
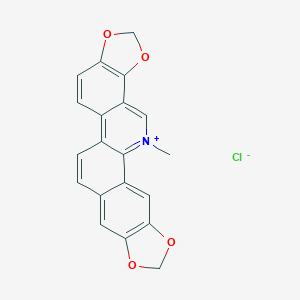
![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)

